molecular formula C10H11N3S2 B2644324 5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 209671-12-5

5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B2644324
CAS No.: 209671-12-5
M. Wt: 237.34
InChI Key: OAVVZALYHPMJPU-UHFFFAOYSA-N
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Description

5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4-dimethylphenylamino group at position 5 and a thiol (-SH) group at position 2. Thiadiazoles are known for diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This compound’s structure enables interactions with biological targets through hydrogen bonding (thiol group) and hydrophobic interactions (aromatic substituents) .

Properties

IUPAC Name

5-(2,4-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-6-3-4-8(7(2)5-6)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVVZALYHPMJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NNC(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2,4-dimethylaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol has been investigated for its potential as an antimicrobial and antifungal agent. Studies indicate that compounds containing thiadiazole moieties exhibit significant activity against various pathogens.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of thiadiazole compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with microbial cell wall synthesis and metabolic pathways, making these compounds candidates for further development as antibiotics .

Agricultural Chemistry

The compound's properties extend to agricultural applications where it can be utilized as a fungicide or pesticide. The efficacy of thiadiazole derivatives in controlling plant pathogens has been well-documented.

Case Study: Fungicidal Properties

Research has shown that certain thiadiazole derivatives significantly reduce the growth of fungal pathogens affecting crops. For instance, a recent study highlighted the effectiveness of this compound in controlling Fusarium species, which are known to cause severe crop losses . The compound's ability to inhibit spore germination and mycelial growth underscores its potential as an agricultural fungicide.

Photovoltaic Applications

Recent investigations have explored the use of thiadiazole compounds in organic photovoltaic devices. The unique electronic properties of these compounds make them suitable for enhancing the efficiency of solar cells.

Case Study: Organic Solar Cells

In a study examining the incorporation of thiadiazole derivatives into organic solar cells, it was found that these compounds could improve charge transport and stability. The addition of this compound resulted in increased power conversion efficiency compared to devices without this additive .

Molecular Modeling and Drug Design

The compound's structure allows for extensive molecular modeling studies aimed at predicting its interactions with biological targets. This approach is crucial for drug design processes.

Case Study: Molecular Docking Studies

Molecular docking simulations have indicated that this compound can effectively bind to specific enzymes involved in disease pathways. These findings suggest potential therapeutic applications in treating conditions such as cancer and infectious diseases .

Summary Table of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against Staphylococcus aureus
Agricultural ChemistryEffective fungicide against Fusarium species
Photovoltaic DevicesImproved charge transport in organic solar cells
Molecular ModelingPotential binding to disease-related enzymes

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol (CAS 379728-86-6)
  • Structure : Methoxy and methyl groups at positions 2 and 5 of the phenyl ring.
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol (CAS 871801-99-9)
  • Structure: Fluorine substituent on the benzylamino group.
  • Key Differences : Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Activity: No explicit bioactivity data provided, but fluorinated analogs often show improved metabolic stability .
5-Methylamino-[1,3,4]thiadiazole-2-thiol
  • Structure: Methyl group directly attached to the amino substituent.
  • Key Differences : Simplified structure with fewer aromatic groups; likely lower molecular weight and altered pharmacokinetics.
  • Activity : Serves as a precursor for more complex derivatives but lacks direct bioactivity reports .

Core Heterocycle Modifications

1,3,4-Oxadiazole Thioethers (e.g., Compound 5g in )
  • Structure : Oxadiazole core instead of thiadiazole, with benzylthio substituents.
  • Key Differences : Replacement of sulfur with oxygen alters electronic properties. Oxadiazoles often exhibit stronger hydrogen-bonding capacity.
  • Activity : Demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with molecular docking showing interactions similar to penthiopyrad (SDH inhibitor) .
2,4-Dichloro-N-(...)-1,3,4-thiadiazole Derivative ()
  • Structure : Trichloroethyl and dichlorobenzamide substituents.
  • Key Differences : Bulky hydrophobic groups enhance binding to DHFR (dihydrofolate reductase).
  • Activity : Superior DHFR inhibition (ΔG = −9.0 kcal/mol) compared to reference compounds, highlighting the impact of halogenation .

Bioactivity Comparison

Compound Core Key Substituents Bioactivity (Target/IC₅₀/Inhibition) Reference ID
5-(2,4-Dimethyl-phenylamino)-thiadiazole Thiadiazole 2,4-Dimethylphenylamino, -SH Not explicitly reported [20]
5-[(4-arylidine)amino]-thiadiazole Thiadiazole Arylidine amino Cytotoxic activity (tested in vitro) [1], [2]
5g (Oxadiazole thioether) Oxadiazole 4-Bromobenzylthio 50 μg/mL fungicidal activity [4]
DHFR Inhibitor () Thiadiazole Trichloroethyl, dichlorobenzamide ΔG = −9.0 kcal/mol (DHFR binding) [6]
2-Phenylamino-4-methyl-5-acetylthiazole Thiazole Acetyl, methyl, phenylamino Anti-inflammatory (~60% activity) [8]

Key Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce cell permeability.
  • Halogenation (e.g., fluorine, chlorine) enhances target binding and metabolic stability .

Core Heterocycle Impact :

  • Thiadiazoles vs. oxadiazoles : Thiadiazoles generally exhibit stronger hydrophobic interactions, while oxadiazoles may favor hydrogen bonding.

Biological Targets :

  • Thiadiazoles with bulky substituents (e.g., trichloroethyl) show promise in enzyme inhibition (DHFR), while simpler analogs are cytotoxic .

Biological Activity

5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a synthetic compound with notable biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11N3S2
  • Molecular Weight : 237.34 g/mol
  • CAS Number : 209671-12-5

The biological activity of this compound can be attributed to its interaction with various biological targets, leading to significant changes in cellular processes:

  • Antimicrobial Activity : Similar compounds in the 1,3,4-thiadiazole family have demonstrated potent antimicrobial effects against a range of bacteria and fungi. The mechanism often involves the inhibition of essential enzymes or disruption of cellular membranes .
  • Enzyme Inhibition : Research indicates that derivatives like this compound can inhibit human Carbonic Anhydrase-II and other enzymes critical for microbial survival and proliferation .

Antimicrobial Activity

This compound has shown promising results against various microbial strains:

Microbial StrainTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive32 μg/mL
Escherichia coliGram-negative64 μg/mL
Candida albicansFungal42 μg/mL
Aspergillus nigerFungal36 μg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal properties compared to standard drugs like streptomycin and fluconazole .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been evaluated for cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference Drug
U251 (glioblastoma)<20Doxorubicin
WM793 (melanoma)<30Doxorubicin

The presence of specific substituents on the phenyl ring appears to enhance the cytotoxic effects against these cancer cells, suggesting a structure-activity relationship (SAR) that is critical for its efficacy .

Case Studies

Recent studies have highlighted the compound's potential in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with halogen substitutions exhibited increased antimicrobial activity against Gram-positive bacteria. The presence of oxygenated substituents on the phenyl ring was linked to enhanced antifungal activity against A. niger and C. albicans .
  • Cytotoxicity Evaluation : In vitro assays showed that compounds similar to this compound could effectively inhibit cell growth in cancer cell lines at lower concentrations than traditional chemotherapeutics .

Q & A

Basic: What are the optimized synthetic routes for 5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol?

Methodological Answer:
The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, intermediates like 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione are prepared by refluxing substituted aldehydes (e.g., 4-methoxybenzaldehyde) with 5-amino-1,3,4-thiadiazole-2-thiol in ethanol under acidic conditions (acetic acid) for 7–18 hours . Optimized conditions include:

  • Solvent: Ethanol or acetone.
  • Catalyst: Sodium monochloroacetate for S-alkylation .
  • Reaction Time: 7–18 hours at reflux (70–90°C).
  • Yields: Reported up to 70–90% after recrystallization .

Basic: How is the structure of thiadiazole derivatives confirmed experimentally?

Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and chromatographic techniques:

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR (¹H and ¹³C): Assigns protons and carbons in the heterocyclic core (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • Elemental Analysis: Validates purity and stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
  • Chromatography (TLC/HPLC): Ensures compound homogeneity .

Advanced: How can computational methods predict the biological activity of thiadiazole derivatives?

Methodological Answer:
Computational tools like Pass Online® and molecular docking are used to predict bioactivity:

  • Pass Online®: Screens for potential antibacterial, antifungal, or anticancer activity by comparing molecular descriptors to known bioactive compounds .
  • Molecular Docking (AutoDock Vina): Models interactions with target proteins (e.g., bacterial enzymes or cancer receptors). For example, thiadiazole derivatives show high binding affinity (−8.5 to −10.2 kcal/mol) to Staphylococcus aureus dihydrofolate reductase .

Advanced: What molecular docking strategies are used to study thiadiazole-protein interactions?

Methodological Answer:
Docking protocols involve:

Protein Preparation: Retrieve target structures (e.g., PDB ID 1DHF for dihydrofolate reductase) and remove water/ligands.

Ligand Preparation: Optimize thiadiazole geometry using DFT (B3LYP/6-31G* basis set).

Grid Box Setup: Define active sites (e.g., 20 ų box around co-crystallized ligands).

Scoring Functions: Use MM/GBSA or AutoDock scoring to rank binding poses .
Key Finding: Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit stronger hydrogen bonding with catalytic residues .

Advanced: What reaction mechanisms govern the reactivity of the thiol group in thiadiazole derivatives?

Methodological Answer:
The thiol (-SH) group undergoes:

  • Nucleophilic Substitution: Reacts with alkyl halides (e.g., benzyl chloride) in basic media (KOH/acetone) to form thioethers .
  • Oxidation: Forms disulfide bonds (S-S) under mild oxidizing agents (e.g., H₂O₂) .
  • Metal Coordination: Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur, altering electronic properties .
    Mechanistic studies use kinetic monitoring (UV-Vis) and DFT calculations to confirm transition states .

Advanced: How can researchers resolve contradictions in reported synthesis yields?

Methodological Answer:
Contradictions arise from variables like solvent polarity, catalyst loading, or purification methods. To address:

Design of Experiments (DoE): Use factorial designs to isolate critical factors (e.g., temperature vs. time).

In Situ Monitoring: Track reaction progress via HPLC or IR spectroscopy .

Reproducibility Tests: Compare yields across labs using standardized protocols (e.g., IUPAC guidelines).
Example: Ethanol vs. acetone as solvents may shift yields by 15–20% due to solubility differences .

Basic: What are the key physical properties of this compound, and how are they determined?

Methodological Answer:
Key properties include:

  • Melting Point: Determined via capillary tube (e.g., 244–250°C) .
  • Solubility: Tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) .
  • Thermal Stability: Analyzed by TGA (decomposition onset ~300°C) .
  • Crystallinity: Single-crystal XRD reveals coplanar thiadiazole and aryl rings (dihedral angle <5°) .

Advanced: Which biochemical pathways are modulated by thiadiazole derivatives?

Methodological Answer:
Thiadiazoles target:

  • Enzyme Inhibition: Block dihydrofolate reductase (antifolate activity) or topoisomerase II (anticancer) .
  • Oxidative Stress Pathways: Scavenge free radicals via thiol/disulfide redox cycling .
  • Antimicrobial Mechanisms: Disrupt cell wall synthesis (e.g., β-lactamase inhibition) .
    Validation: In vitro assays (MIC values 2–8 µg/mL against E. coli and S. aureus) and in silico pathway mapping .

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